

Application Notes & Protocols for N-(2-fluorophenyl)piperidin-4-amine

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Compound of Interest

Compound Name: *N*-(2-fluorophenyl)piperidin-4-amine

CAS No.: 886507-17-1

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments with the compound **N-(2-fluorophenyl)piperidin-4-amine**. The piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to empower researchers to generate robust, reproducible, and meaningful data. We will cover the full experimental workflow, from initial physicochemical characterization and target identification to detailed in vitro and cell-based assays, culminating in an overview of preliminary in vivo study design. The protocols herein are designed as self-validating systems, incorporating necessary controls and quality checks to ensure data integrity.

Introduction to N-(2-fluorophenyl)piperidin-4-amine: A Scaffold of Opportunity

N-(2-fluorophenyl)piperidin-4-amine belongs to the N-aryl-piperidin-4-amine class of compounds. The piperidine ring is a six-membered heterocycle that is a cornerstone of drug design, valued for its ability to serve as a versatile scaffold and improve properties like solubility and metabolic stability.[3] The substitution at the N1 and C4 positions provides critical vectors for interaction with a wide array of biological targets.[3]

The introduction of a 2-fluorophenyl group at the C4-amino position significantly influences the molecule's electronic and conformational properties. The fluorine atom can alter binding affinity, metabolic stability, and pharmacokinetic profiles.[4] While the specific biological targets of **N-(2-fluorophenyl)piperidin-4-amine** are not extensively documented in publicly accessible literature, the broader class of N-substituted piperidin-4-amines has shown activity against a diverse range of targets, including:

- Central Nervous System (CNS) Receptors: Such as serotonin (5-HT) and dopamine transporters, making them relevant for neuropsychiatric and neurodegenerative disorders.[4][5]
- Enzymes: Including HIV reverse transcriptase and various kinases.[6][7]
- Ion Channels: Modulating their function in the nervous system and other tissues.[7]
- Antimicrobial Targets: Showing potential as antibacterial and antifungal agents.[8][9]

This guide, therefore, presents a logical, target-agnostic framework for systematically characterizing the biological activity of **N-(2-fluorophenyl)piperidin-4-amine**.

Foundational Steps: Physicochemical Characterization & Compound Management

Before embarking on biological assays, it is imperative to understand the fundamental chemical and physical properties of the test compound. This ensures accurate dosing, prevents experimental artifacts, and guarantees that the observed biological effects are due to the compound itself and not impurities or degradation products.

Purity Assessment using HPLC-MS

Rationale: Verifying the purity of the compound is the most critical first step. Impurities can have their own biological activities, leading to confounding results. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a quantitative assessment of purity and confirms the compound's identity.

Protocol:

- Preparation: Prepare a 10 mM stock solution of **N-(2-fluorophenyl)piperidin-4-amine** in 100% DMSO. From this, prepare a 10 μ M working solution in a 50:50 acetonitrile:water mixture.
- Instrumentation: Use a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes.
- Detection: Monitor UV absorbance at 214 nm and 254 nm. For MS, use electrospray ionization (ESI) in positive mode to detect the $[M+H]^+$ ion (Expected m/z for $C_{11}H_{15}FN_2 \approx 195.1$).
- Analysis: Purity should be >95% as determined by the area under the curve (AUC) of the main peak in the UV chromatogram.

Aqueous Solubility Determination

Rationale: Poor aqueous solubility is a major cause of failed experiments, leading to compound precipitation and inaccurate concentration determination. A kinetic solubility assay provides a practical measure of solubility under typical assay conditions.

Protocol:

- Preparation: Dispense increasing volumes of a 10 mM DMSO stock solution into a 96-well plate. Add aqueous buffer (e.g., PBS, pH 7.4) to a final volume of 200 μ L, ensuring the final DMSO concentration is consistent and low (e.g., <1%).
- Incubation: Shake the plate at room temperature for 2 hours.
- Measurement: Analyze the plate using a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation occurs.
- Confirmation: Alternatively, centrifuge the plate to pellet any precipitate and measure the concentration of the compound remaining in the supernatant via HPLC-UV.

Parameter	Description	Typical Range for Screening
Purity	Percentage of the main compound peak area	>95%
Kinetic Solubility	Concentration at which precipitation is observed	>50 μ M in PBS
Chemical Stability	% of compound remaining after incubation	>80% after 24h in PBS

Target Identification: An Unbiased Approach

Given the lack of a predefined target, a two-pronged strategy involving in silico prediction and broad experimental screening is recommended.

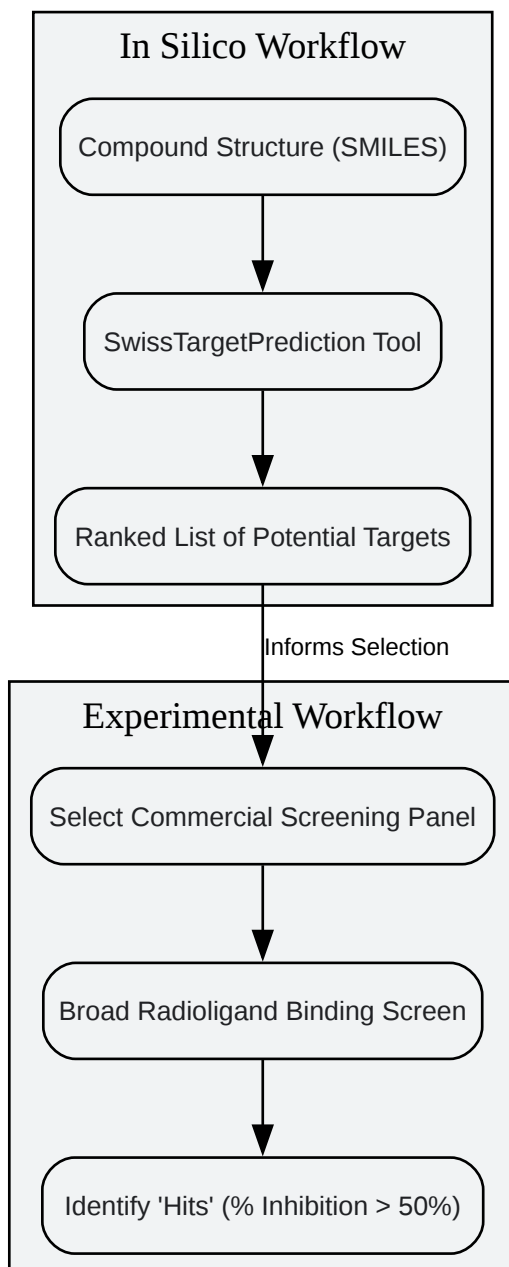
In Silico Target Prediction

Rationale: Computational tools can predict potential biological targets based on chemical structure similarity to known ligands. This provides a cost-effective way to generate initial hypotheses and prioritize experimental screening panels.[7]

Workflow:

- Obtain the SMILES string for **N-(2-fluorophenyl)piperidin-4-amine**.

- Utilize web-based prediction tools such as SwissTargetPrediction.[7]
- Analyze the results, which typically provide a ranked list of potential targets (e.g., GPCRs, kinases, enzymes).
- Use this list to inform the selection of focused commercial screening panels.



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Caption: Workflow for Target Identification.

Broad Experimental Screening

Rationale: A broad panel of receptor binding assays provides direct experimental evidence of interaction. A typical CNS-focused panel will include dozens of receptors, transporters, and ion channels, offering an unbiased view of the compound's polypharmacology.

Protocol:

- **Provider Selection:** Engage a contract research organization (CRO) that offers broad panel screening (e.g., Eurofins SafetyScreen, CEREP BioPrint).
- **Assay Format:** These are typically competitive binding assays where **N-(2-fluorophenyl)piperidin-4-amine** (e.g., at 1 μ M and 10 μ M) competes with a known radiolabeled ligand for binding to the target.
- **Data Output:** Results are reported as percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition at 10 μ M.
- **Follow-up:** Any identified hits must be confirmed through dose-response experiments to determine potency (IC_{50}/K_i).

In Vitro Characterization: Quantifying Target Interaction

Once a primary target (or targets) is identified, the next step is to precisely quantify the interaction and determine the compound's functional effect.

Radioligand Binding Assay (Dose-Response)

Rationale: This assay determines the binding affinity (K_i) of the compound for a specific target. It is the gold standard for quantifying receptor-ligand interactions.[10]

Protocol (Example: 5-HT_{1a} Receptor):

- **Materials:**

- Membrane preparation from cells expressing human 5-HT_{1a} receptors.
- Radioligand: [³H]8-OH-DPAT (a known 5-HT_{1a} agonist).
- Non-specific binding control: 10 μM Serotonin.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Assay Plate Setup: In a 96-well plate, add:
 - Assay buffer.
 - A serial dilution of **N-(2-fluorophenyl)piperidin-4-amine** (e.g., from 100 μM to 0.1 nM).
 - Radioligand at a concentration near its K_d value.
 - Membrane preparation.
 - Wells for total binding (no competitor) and non-specific binding.
- Incubation: Incubate the plate for 60 minutes at room temperature.
- Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. The filtermat traps the membranes with the bound radioligand.
- Quantification: Wash the filters with ice-cold assay buffer, dry the mat, and measure the trapped radioactivity using a scintillation counter.[\[10\]](#)
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percent specific binding against the log concentration of the test compound.
 - Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).
 - Calculate the binding affinity constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation

constant.[10]

Parameter	Definition	Significance
IC ₅₀	Inhibitory Concentration 50%	The concentration of a drug that is required for 50% inhibition in vitro.
K _i	Inhibitor Constant	An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
K _a	Dissociation Constant	A measure of the affinity of the radioligand for the receptor.

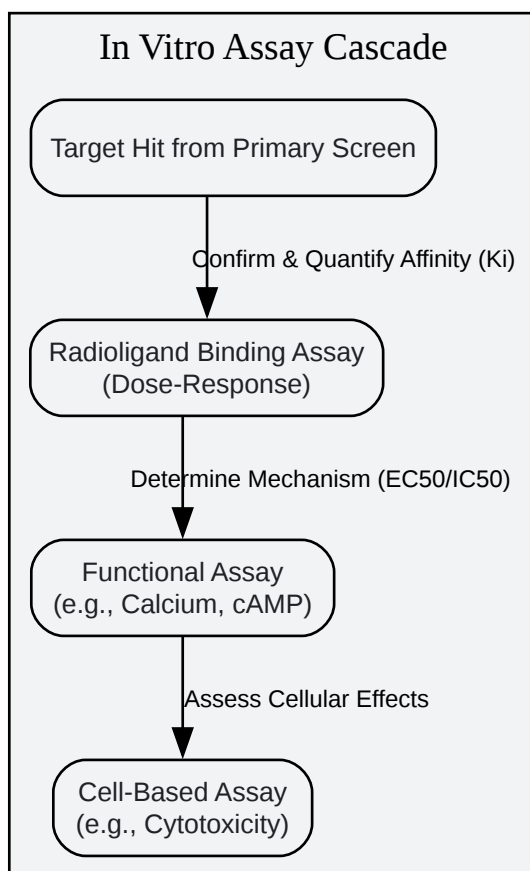
Functional Assays: Agonist or Antagonist?

Rationale: A binding assay shows if a compound interacts with a target, but a functional assay reveals what it does (i.e., does it activate or block the target?). The choice of assay depends on the target class.

Protocol (Example: GPCR - Calcium Mobilization Assay):

- Cell Line: Use a cell line stably expressing the target receptor (e.g., 5-HT_{1a}) and a G-protein (like Gαq/i) that couples to calcium signaling.
- Dye Loading: Plate the cells in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Instrumentation: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of injecting compounds and reading fluorescence kinetically.
- Agonist Mode:
 - Add serial dilutions of **N-(2-fluorophenyl)piperidin-4-amine** to the cells.

- Measure the fluorescence change over time. An increase in fluorescence indicates receptor activation (agonism).
- Determine the EC_{50} (the concentration for 50% maximal activation).
- Antagonist Mode:
 - Pre-incubate the cells with serial dilutions of **N-(2-fluorophenyl)piperidin-4-amine**.
 - Add a known agonist for the receptor at its EC_{80} concentration.
 - Measure the fluorescence change. A decrease in the agonist-induced signal indicates receptor blockade (antagonism).
 - Determine the IC_{50} (the concentration that blocks 50% of the agonist response).



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Caption: A logical cascade for in vitro characterization.

Cell-Based Assays: Probing Cellular Consequences

Moving from isolated proteins to a live-cell context is crucial for understanding a compound's potential therapeutic effect and liabilities.

Cytotoxicity Assay (MTS/MTT)

Rationale: It is essential to determine the concentration range at which the compound is toxic to cells. This ensures that effects observed in other cell-based assays are due to specific target modulation, not general toxicity.

Protocol:

- **Cell Plating:** Seed a relevant cell line (e.g., HEK293, or a cancer cell line if oncology is the focus) in a 96-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **N-(2-fluorophenyl)piperidin-4-amine** for 24-72 hours.
- **Reagent Addition:** Add a tetrazolium salt reagent (like MTS or MTT). Viable cells with active metabolism will convert the reagent into a colored formazan product.
- **Incubation & Reading:** Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength.
- **Analysis:** Plot absorbance against log concentration to determine the CC_{50} (the concentration that reduces cell viability by 50%). Ideally, the CC_{50} should be at least 10-fold higher than the functional potency (EC_{50}/IC_{50}).

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of **N-(2-fluorophenyl)piperidin-4-amine**. By following a logical progression from basic characterization to detailed in vitro and cell-based profiling, researchers can build a comprehensive understanding of the compound's biological activity. The data generated through these protocols will be essential for establishing structure-activity relationships (SAR),

nominating lead candidates for further development, and ultimately unlocking the therapeutic potential of this promising chemical scaffold. Subsequent steps would involve ADME (Absorption, Distribution, Metabolism, Excretion) profiling and well-designed in vivo pharmacodynamic and efficacy studies based on the validated in vitro mechanism of action.

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